molecular formula C12H11N2O+ B280522 1-(2-Oxo-2-phenylethyl)pyrazin-1-ium

1-(2-Oxo-2-phenylethyl)pyrazin-1-ium

Cat. No.: B280522
M. Wt: 199.23 g/mol
InChI Key: FGNAMIHUQOYKRC-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenylethyl)pyrazin-1-ium bromide is a pyrazinium-based organic salt that serves as a crucial chemical intermediate in medicinal chemistry research. Its primary research value lies in the synthesis of novel difluoroindolizine analogues investigated as potential anti-tuberculosis agents . Tuberculosis (TB), caused by Mycobacterium tuberculosis , remains a leading cause of death worldwide, exacerbated by the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound acts as a synthetic precursor in the development of these new chemical entities, which are designed to target and inhibit essential bacterial enzymes, such as enoyl acyl carrier reductase, to overcome existing drug resistance . The pyrazine core is a privileged structure in drug discovery, known for its diverse biological activities . This product is offered as part of a collection of rare and unique chemicals for early discovery research. It is sold on an "as-is" basis, and the buyer assumes responsibility for confirming product identity and/or purity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H11N2O+

Molecular Weight

199.23 g/mol

IUPAC Name

1-phenyl-2-pyrazin-1-ium-1-ylethanone

InChI

InChI=1S/C12H11N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-9H,10H2/q+1

InChI Key

FGNAMIHUQOYKRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Variations

Pyridinium Analogs

Phenacylpyridinium bromide (1-(2-oxo-2-phenylethyl)pyridinium bromide) replaces the pyrazine ring with a pyridine ring (one nitrogen atom). This alteration reduces the compound’s polarity and hydrogen-bonding capacity, impacting solubility and reactivity. For example, pyridinium derivatives exhibit lower thermal stability compared to pyrazinium analogs, as noted in their MSDS data . Applications include use as intermediates in organic synthesis, such as in the preparation of ionic liquids or catalysts .

Pyrrole Analogs

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carboxaldehyde introduces a pyrrole ring (five-membered, one nitrogen atom) and an aldehyde functional group. The aldehyde moiety enhances reactivity, enabling condensation or nucleophilic addition reactions, which are exploited in synthesizing heterocyclic pharmaceuticals (e.g., isoquinoline derivatives) . However, the absence of a quaternary ammonium group reduces its ionic character, limiting its use in charged molecular systems.

Thiophenium Analogs

Tetrahydrothiophenium derivatives (e.g., 1-(2-oxo-2-phenylethyl)tetrahydro-1H-thiophen-1-ium bromide) feature a sulfur-containing heterocycle. These compounds show moderate yields (73–80%) in synthesis and are less explored for biological activity compared to nitrogen-containing analogs .

Substituent Effects

Variations in the phenyl ring’s substituents significantly influence physicochemical and biological properties:

  • Electron-Donating Groups (e.g., -OCH$_3$) : Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxyphenyl) exhibit enhanced solubility in polar solvents and improved bioavailability, making them candidates for anticancer research .
  • Electron-Withdrawing Groups (e.g., -Cl) : Chloro-substituted analogs (e.g., 4-chlorophenyl) increase electrophilicity at the carbonyl group, accelerating nucleophilic attack in synthetic reactions .
  • Steric Effects : Bulky substituents (e.g., p-tolyl) may hinder molecular packing, reducing crystallinity but improving solubility in organic solvents .

Preparation Methods

Direct N-Alkylation of Pyrazine with Phenacyl Bromide

Mechanism: Pyrazine undergoes deprotonation under basic conditions, followed by nucleophilic attack on phenacyl bromide to form the pyrazinium salt.

Reaction Conditions:

ParameterDetailsYieldReference
SolventDichloromethane (DCM) or acetonitrile (ACN)70–85%
BasePotassium carbonate (K₂CO₃) or sodium hydride (NaH)
TemperatureRoom temperature (20–25°C) to reflux (40–80°C)
Reaction Time12–24 hours
CatalystNone or phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Procedure:

  • Pyrazine Activation: Pyrazine is treated with a base to generate a pyrazine anion.

  • Nucleophilic Substitution: The anion attacks phenacyl bromide, displacing bromide to form the pyrazinium salt.

  • Purification: The product is isolated via filtration, washed with water, and dried .

Advantages: High atom economy, minimal byproducts.
Limitations: Moderate yields for sterically hindered substrates.

Phase-Transfer Catalysis (PTC)

Mechanism: A phase-transfer catalyst facilitates the deprotonation of pyrazine in a biphasic system, enhancing reactivity with phenacyl bromide.

Reaction Conditions:

ParameterDetailsYieldReference
SolventWater/organic solvent mixture (e.g., CH₂Cl₂/H₂O)60–75%
CatalystTetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride
BaseSodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Temperature40–60°C

Procedure:

  • Biphasic System: Pyrazine and phenacyl bromide are dissolved in immiscible solvents.

  • Catalyst Role: TBAB transfers the base into the organic phase, deprotonating pyrazine.

  • Product Extraction: The organic layer is separated, dried, and concentrated .

Advantages: Improved yields for less reactive substrates.
Limitations: Requires precise control of pH and phase separation.

Multicomponent Annulation Reactions

Mechanism: A three-component reaction combines phenacyl bromide, pyrazine, and a carbonyl compound (e.g., ammonium hydroxide) to form the pyrazinium salt via sequential alkylation and cyclization.

Reaction Conditions:

ParameterDetailsYieldReference
SolventAqueous medium (e.g., NH₄OH/H₂O)50–70%
TemperatureRoom temperature (20–25°C)
Reaction Time6–12 hours
CatalystNone or Pd catalysts (e.g., Pd(OAc)₂)

Procedure:

  • Imine Formation: Ammonium hydroxide reacts with the carbonyl group of phenacyl bromide.

  • Alkylation: Pyrazine undergoes N-alkylation with the activated phenacyl intermediate.

  • Cyclization: Condensation forms the pyrazinium core .

Advantages: Atom-economy, functional group diversity.
Limitations: Sensitive to steric and electronic factors.

Palladium-Catalyzed Cross-Coupling

Mechanism: Palladium-mediated coupling of aryl boronic acids or amines with phenacyl bromide to form the pyrazinium salt.

Reaction Conditions:

ParameterDetailsYieldReference
CatalystPd(OAc)₂ or PdCl₂ with ligands (e.g., PPh₃)50–80%
SolventToluene, dioxane, or DMF
Temperature80–120°C
BaseK₂CO₃ or CsF

Procedure:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of phenacyl bromide.

  • Transmetallation: Aryl boronic acid transfers its aryl group to Pd.

  • Reductive Elimination: Forms the C–C bond, releasing the pyrazinium salt .

Advantages: Broad substrate scope, high efficiency.
Limitations: Requires expensive catalysts.

Zincke Reaction Adaptation

Mechanism: Pyrazine is functionalized with 2,4-dinitrochlorobenzene (DNCB) to form a dinitrophenyl-pyrazinium intermediate, which reacts with phenacylamine to yield the target compound.

Reaction Conditions:

ParameterDetailsYieldReference
SolventDichloromethane (DCM) or THF40–60%
TemperatureRoom temperature (20–25°C) to reflux (40–60°C)
ReagentsDNCB, phenacylamine, base (e.g., K₂CO₃)

Procedure:

  • Pyrazinium Salt Formation: Pyrazine reacts with DNCB to form the dinitrophenyl-pyrazinium salt.

  • Amine Displacement: Phenacylamine displaces the dinitrophenyl group, forming the target compound .

Advantages: Simplified purification.
Limitations: Low yields, hazardous reagents (DNCB).

Critical Analysis and Recommendations

Optimal Method: Direct N-alkylation with phenacyl bromide (Method 1) offers the best balance of yield, cost, and scalability. For complex substrates, palladium-catalyzed coupling (Method 4) is preferable.

Key Challenges:

  • Steric Hindrance: Bulky substituents on pyrazine reduce reactivity.

  • Side Reactions: Competing elimination or hydrolysis of phenacyl bromide.

Future Directions:

  • Green Chemistry: Aqueous PTC or microwave-assisted synthesis to reduce solvent waste.

  • Catalyst Development: Rational design of ligands to improve Pd-catalyzed yields.

Data Tables and Research Findings

Table 1: Comparative Yields of Synthetic Methods

MethodYield (%)SolventCatalyst/ReagentsReference
Direct Alkylation70–85DCM/ACNK₂CO₃, NaH
Phase-Transfer60–75CH₂Cl₂/H₂OTBAB, NaOH
Annulation50–70NH₄OH/H₂ONone
Cross-Coupling50–80Toluene/DMFPd(OAc)₂, PPh₃
Zincke Adaptation40–60DCM/THFDNCB, phenacylamine

Table 2: Reaction Optimization for Direct Alkylation

ParameterOptimal ConditionRationale
BaseK₂CO₃Mild, cost-effective, high solubility
TemperatureReflux (40–60°C)Accelerates reaction kinetics
SolventDCMHigh polarity, dissolves reactants well

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Oxo-2-phenylethyl)pyrazin-1-ium, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazine derivatives with phenacyl bromides. Key parameters include solvent selection (e.g., ethanol or DMSO for polar intermediates), temperature control (60–80°C for acylations), and catalysts like triethylamine to enhance nucleophilic substitution efficiency . Optimization can employ Design of Experiments (DoE) to systematically vary factors (e.g., molar ratios, reflux duration) and identify statistically significant yield improvements .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) with tetramethylsilane as an internal standard to confirm aromatic protons and carbonyl groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and intermolecular interactions, as demonstrated for analogous pyrazinium salts .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on structurally similar compounds, prioritize:

  • Personal Protective Equipment (PPE) : Gloves and goggles to mitigate skin/eye irritation (Category 2/1 per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Emergency Procedures : Immediate rinsing with water for eye exposure and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reactivity prediction of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Train models on existing pyrazinium reaction datasets to predict optimal solvents/catalysts, as implemented in ICReDD’s feedback-driven workflows .

Q. How should researchers address contradictions in spectroscopic or biological activity data?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 6.5 buffers for stability studies) .
  • Theoretical Frameworks : Apply mechanistic hypotheses (e.g., tautomerism or solvent effects) to explain discrepancies in NMR chemical shifts or binding affinities .

Q. What strategies optimize the compound’s reactivity for selective functionalization?

  • Methodological Answer :

  • Condition Screening : Test oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) under controlled temperatures (0–25°C) to target specific sites like the pyrazinium ring or keto group .
  • DoE for Selectivity : Use fractional factorial designs to evaluate interactions between reagents, solvents, and reaction times .

Q. How can biological interaction mechanisms be systematically investigated?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
  • Molecular Docking : Simulate binding poses using AutoDock Vina, validated by mutagenesis studies on key residues .

Q. What methodologies assess environmental stability and degradation pathways?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light, varying pH (3–10), and elevated temperatures (40–60°C) while monitoring degradation via HPLC .
  • LC-MS/MS : Identify breakdown products and propose pathways (e.g., hydrolysis of the keto group) .

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